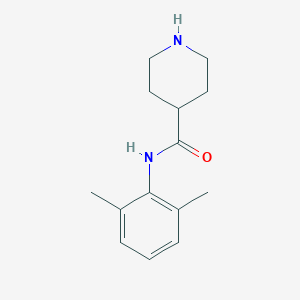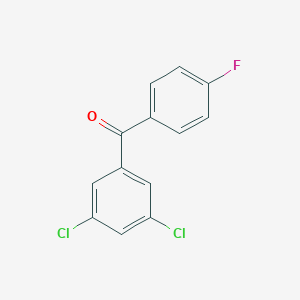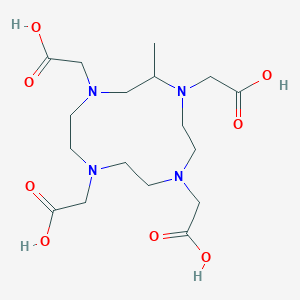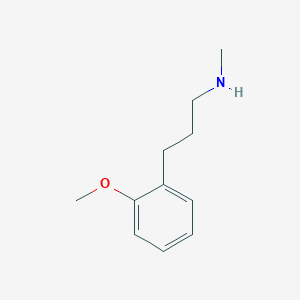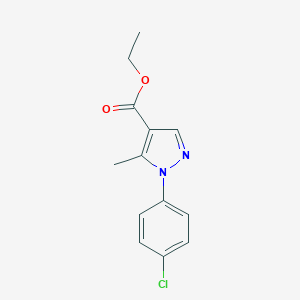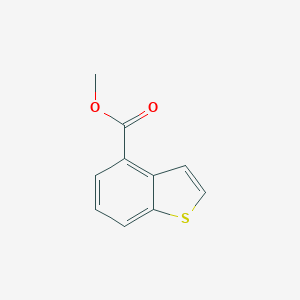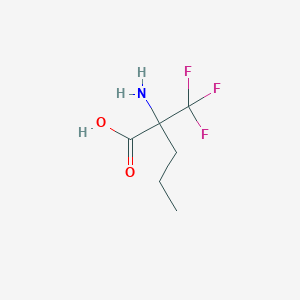
2-amino-2-(trifluoromethyl)pentanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Amino-2-(trifluoromethyl)pentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.
Biology: The compound is used in the development of fluorinated analogs of natural amino acids, which can be incorporated into proteins to study their biological activity and stability.
Medicine: Research on this compound includes its potential use in drug design and development, particularly in creating fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: It is used in the development of novel materials with unique properties, such as increased stability and resistance to degradation.
Orientations Futures
The future directions for the research and application of “2-amino-2-(trifluoromethyl)pentanoic Acid” and similar compounds are promising. The unique physicochemical properties of the trifluoromethyl group make it an important component in the development of new pharmaceuticals and agrochemicals . Furthermore, the development of safe, general, and high-yielding methodologies to access these compounds is an important area of future research .
Méthodes De Préparation
The synthesis of 2-amino-2-(trifluoromethyl)pentanoic acid involves several steps. One common method includes the introduction of a trifluoromethyl group into the isoleucine structure. This can be achieved through various synthetic routes, such as:
Fluorination of Isoleucine Derivatives: This method involves the fluorination of isoleucine derivatives using reagents like trifluoromethyl iodide (CF3I) under specific reaction conditions.
Direct Fluorination: Another approach is the direct fluorination of isoleucine using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Analyse Des Réactions Chimiques
2-Amino-2-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amino acid derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Mécanisme D'action
The mechanism of action of 2-amino-2-(trifluoromethyl)pentanoic acid involves its incorporation into peptides and proteins, where the trifluoromethyl group can influence the compound’s properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can affect the compound’s reactivity and stability . The molecular targets and pathways involved in its action are primarily related to its role as a fluorinated analog of isoleucine, influencing protein structure and function.
Comparaison Avec Des Composés Similaires
2-Amino-2-(trifluoromethyl)pentanoic acid can be compared with other similar compounds, such as:
2-Amino-2-(trifluoromethyl)butanoic acid: This compound has a similar structure but with a shorter carbon chain, leading to different reactivity and properties.
2-Amino-2-(trifluoromethyl)hexanoic acid: This compound has a longer carbon chain, which can affect its incorporation into peptides and proteins.
2-Amino-2-(trifluoromethyl)propanoic acid: This compound has an even shorter carbon chain and different reactivity compared to this compound.
The uniqueness of this compound lies in its specific structure, which allows for its incorporation into peptides and proteins, influencing their properties and stability.
Propriétés
IUPAC Name |
2-amino-2-(trifluoromethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-2-3-5(10,4(11)12)6(7,8)9/h2-3,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSSTMOVBIXHDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)(C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
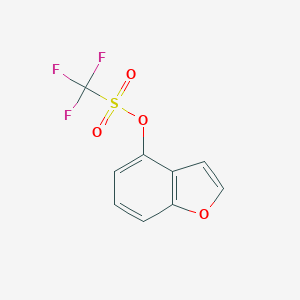

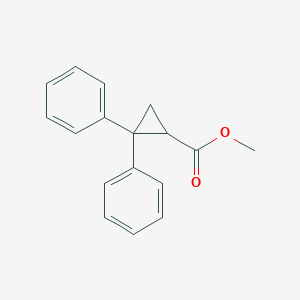
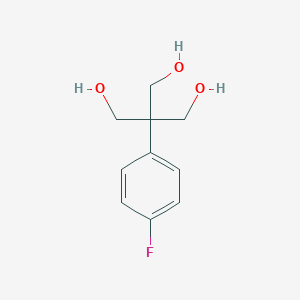
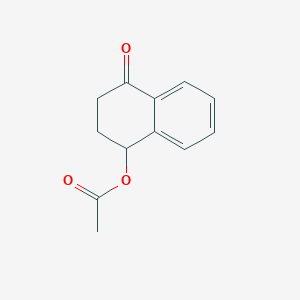
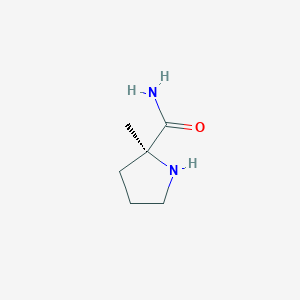
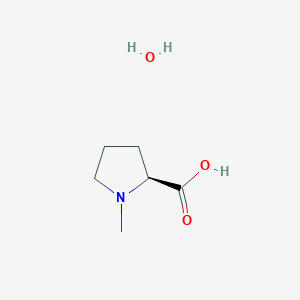
![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)
